Oxazole, 2-(2-furanyl)-4,5-dihydro-4,4-dimethyl-
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Overview
Description
Oxazole, 2-(2-furanyl)-4,5-dihydro-4,4-dimethyl- is a heterocyclic organic compound that features both oxazole and furan rings. This compound is notable for its unique structure, which combines the properties of both oxazole and furan, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2-(2-furanyl)-4,5-dihydro-4,4-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furanyl ketones with amines in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2-(2-furanyl)-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can produce a variety of functionalized oxazole derivatives .
Scientific Research Applications
Oxazole, 2-(2-furanyl)-4,5-dihydro-4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism by which Oxazole, 2-(2-furanyl)-4,5-dihydro-4,4-dimethyl- exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The furan ring enhances the compound’s ability to interact with various enzymes and receptors, influencing different biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler analog with a single oxazole ring.
Furan: A compound with a single furan ring.
Thiazole: Similar to oxazole but with a sulfur atom replacing the oxygen in the ring.
Uniqueness
Oxazole, 2-(2-furanyl)-4,5-dihydro-4,4-dimethyl- is unique due to its combined oxazole and furan rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
83286-30-0 |
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Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(furan-2-yl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C9H11NO2/c1-9(2)6-12-8(10-9)7-4-3-5-11-7/h3-5H,6H2,1-2H3 |
InChI Key |
XYEWHLMAKXTZER-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CO2)C |
Origin of Product |
United States |
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